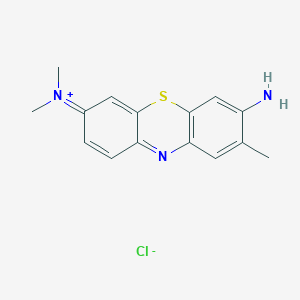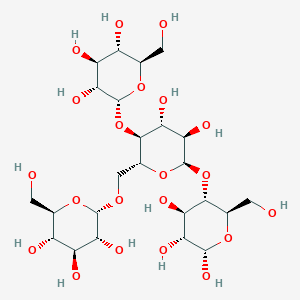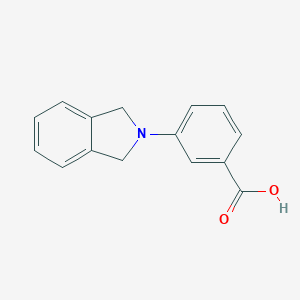
Arsenic
Overview
Description
Arsenic cation (3+), also known as this compound(III) ion, is a positively charged ion of this compound in the +3 oxidation state. This compound is a metalloid with the atomic number 33 and is found in various minerals, often combined with sulfur and metals. The this compound cation (3+) is significant in both environmental chemistry and industrial applications due to its unique chemical properties and reactivity.
Scientific Research Applications
Arsenic cation (3+) has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organothis compound compounds and as a catalyst in certain chemical reactions.
Biology: Studied for its effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in cancer treatment, particularly in the form of this compound trioxide for acute promyelocytic leukemia.
Industry: Utilized in the production of semiconductors, glass manufacturing, and as a wood preservative
Mechanism of Action
The mechanism of action of arsenic cation (3+) involves its interaction with cellular components, leading to various biochemical effects:
Molecular Targets: this compound cation (3+) targets thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions.
Pathways Involved: It induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. .
Similar Compounds:
Antimony cation (3+): Similar in chemical behavior but less toxic than this compound cation (3+).
Bismuth cation (3+): Less reactive and used primarily in medicinal applications.
Phosphorus cation (3+): Shares similar chemical properties but is more commonly found in organic compounds.
Uniqueness: this compound cation (3+) is unique due to its high reactivity and toxicity, making it both a valuable industrial reagent and a potent biological agent. Its ability to form stable complexes with various ligands and its significant role in environmental chemistry further distinguish it from other similar compounds .
Safety and Hazards
Future Directions
In the face of increasing antibiotic resistance and the emergence of deadly pathogens such as the severe acute respiratory syndrome coronavirus 2, there is a proposal to revisit arsenicals with proven efficacy to combat emerging pathogens . Current advances in science and technology can be employed to design newer arsenical drugs with high therapeutic index .
Biochemical Analysis
Biochemical Properties
Arsenic interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions. Microorganisms metabolize this compound through different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter, metabolize the activity of inorganic this compound to generate their energy .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound induces cardiovascular impairments, including oxidative stress, epigenetic modifications, chromatin instability, subcellular damage, and premature aging .
Molecular Mechanism
The molecular mechanism of this compound action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of this compound are sequentially methylated .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound exposure generally suppresses the antioxidants, but increases the oxidants . The average concentration of this compound in 2015 was higher than that in 2016 and 2017, exceeding the standard value .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound exposure can lead to developmental effects in offspring, including birth defects and neurobehavioral deficits . Chronic this compound toxicity affects multiple physiological systems and can cause serious health issues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of this compound are sequentially methylated .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, this compound gets metabolized into different forms .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include targeting signals or post-translational modifications that direct it to specific compartments or organelles . This compound is highly expressed and located in both the cytoplasm and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of arsenic cation (3+) typically involves the oxidation of elemental this compound or this compound-containing compounds. One common method is the dissolution of this compound trioxide (As2O3) in hydrochloric acid (HCl), which produces this compound trichloride (AsCl3). The this compound trichloride can then be hydrolyzed to form this compound cation (3+).
Industrial Production Methods: Industrial production of this compound cation (3+) often involves the purification of this compound-containing ores. The ores are roasted in the presence of oxygen to form this compound trioxide, which is then processed to produce this compound cation (3+). High-purity this compound compounds are essential for applications in the semiconductor industry .
Chemical Reactions Analysis
Types of Reactions: Arsenic cation (3+) undergoes various chemical reactions, including:
Oxidation: this compound cation (3+) can be oxidized to this compound cation (5+) in the presence of strong oxidizing agents.
Reduction: It can be reduced to elemental this compound or this compound cation (1+) under reducing conditions.
Substitution: this compound cation (3+) can participate in substitution reactions with ligands such as chloride, hydroxide, and sulfide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.
Substitution: Ligands like chloride (Cl-), hydroxide (OH-), and sulfide (S2-) in aqueous solutions.
Major Products:
Oxidation: this compound cation (5+) compounds.
Reduction: Elemental this compound or lower oxidation state this compound compounds.
Substitution: Various this compound-ligand complexes.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of arsenic can be achieved through a number of methods, including reduction of arsenic compounds and electrolysis of arsenic-containing solutions. One common method involves reacting arsenic trioxide with carbon at high temperatures to produce arsenic vapor, which can then be condensed into a solid form. Another method involves reducing arsenic acid with sulfur dioxide to produce arsenic trioxide, which can then be reduced to elemental arsenic using carbon or hydrogen gas.", "Starting Materials": [ "Arsenic trioxide", "Carbon", "Sulfur dioxide", "Hydrogen gas" ], "Reaction": [ "Method 1: Reacting arsenic trioxide with carbon", "Step 1: Mix arsenic trioxide and carbon in a 1:3 ratio", "Step 2: Heat the mixture to 800-900°C in a furnace", "Step 3: Collect the arsenic vapor that is produced and condense it into a solid form", "Method 2: Reducing arsenic acid with sulfur dioxide", "Step 1: Mix arsenic acid and sulfur dioxide in a 1:2 ratio", "Step 2: Heat the mixture to 200-300°C to produce arsenic trioxide", "Step 3: Reduce the arsenic trioxide to elemental arsenic using carbon or hydrogen gas" ] } | |
| 7440-38-2 | |
Molecular Formula |
As+3 |
Molecular Weight |
74.92159 g/mol |
IUPAC Name |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
InChI Key |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As] |
Canonical SMILES |
[As+3] |
boiling_point |
1135 °F at 760 mmHg (sublimes) (USCG, 1999) 1135 °F (sublimes) Sublimes |
Color/Form |
IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS Silver-gray or tin-white, brittle ... solid. Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid Yellow, and gray or metallic |
density |
5.727 at 77 °F (USCG, 1999) - Denser than water; will sink 5.778 @ 25 °C 5.7 g/cm³ 5.73 (metal) |
melting_point |
> 615 °C |
| 7440-38-2 7784-42-1 |
|
physical_description |
Solid |
Pictograms |
Acute Toxic; Environmental Hazard |
shelf_life |
LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3 |
solubility |
Insoluble (NIOSH, 2024) Insol in caustic and nonoxidizing acids Insoluble in water Solubility in water: none Insoluble |
vapor_pressure |
0 mmHg (approx) (NIOSH, 2024) 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C 0 mmHg (approx) depends upon the specific compound |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)





![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)




